2-(oxan-4-yl)pyrimidine-5-carbaldehyde
Description
2-(Oxan-4-yl)pyrimidine-5-carbaldehyde: is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-4-yl group and an aldehyde functional group at the 5-position
Properties
CAS No. |
1484495-55-7 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with oxan-4-yl intermediates. One common method involves the condensation of 2-aminopyrimidine with oxan-4-yl aldehyde under acidic conditions . Another approach includes the use of multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxide ions, Grignard reagents.
Major Products Formed:
Oxidation: 2-(Oxan-4-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(Oxan-4-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxan-4-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)pyrimidine-5-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
- 2-(Oxan-4-yl)pyrimidine-2-carbaldehyde
- 2-(Oxan-4-yl)pyrimidine-4-carbaldehyde
- 2-(Oxan-4-yl)pyrimidine-6-carbaldehyde
Comparison: 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde is unique due to the position of the aldehyde group on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development .
Biological Activity
2-(oxan-4-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Chemical Formula: C10H11N3O
- CAS Number: 1484495-55-7
- Molecular Weight: 189.22 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with oxanones. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) and dichloromethane (DCM). Catalysts like triethylamine may be employed to enhance yields.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro evaluations demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.63 |
| Escherichia coli | 31.25 |
| Bacillus cereus | 7.81 |
| Pseudomonas aeruginosa | 62.50 |
The compound exhibited a broader spectrum of activity against Gram-negative bacteria compared to Gram-positive strains, indicating its potential as an antibacterial agent.
Anti-cancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-cancer activity. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased rates of cell death.
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on multiple bacterial strains, outperforming some established antibiotics in terms of potency.
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
